molecular formula C12H24N2O B13200492 N-(4-aminocyclohexyl)-2,3-dimethylbutanamide

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide

Cat. No.: B13200492
M. Wt: 212.33 g/mol
InChI Key: QZXNNQJWBYVLKW-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide is an organic compound that features a cyclohexyl ring substituted with an amino group and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-2,3-dimethylbutanamide typically involves the reaction of 4-aminocyclohexylamine with 2,3-dimethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2,3-dimethylbutanamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, affecting their function and activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminocyclohexyl)acetamide
  • N-(4-aminocyclohexyl)methylamine
  • N-(4-aminocyclohexyl)propionamide

Uniqueness

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylbutanamide moiety enhances its lipophilicity and may improve its ability to cross biological membranes, making it a promising candidate for drug development .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide

InChI

InChI=1S/C12H24N2O/c1-8(2)9(3)12(15)14-11-6-4-10(13)5-7-11/h8-11H,4-7,13H2,1-3H3,(H,14,15)

InChI Key

QZXNNQJWBYVLKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(=O)NC1CCC(CC1)N

Origin of Product

United States

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